molecular formula C12H17BrN2O B8610745 2-[1-(6-bromopyridin-2-yl)piperidin-4-yl]ethanol

2-[1-(6-bromopyridin-2-yl)piperidin-4-yl]ethanol

Cat. No. B8610745
M. Wt: 285.18 g/mol
InChI Key: LNCCCCKMUOVQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07214798B2

Procedure details

The process is performed as described in Example 4 (step 4.1). Starting with 30.20 g (127 mmol) of 2,6-dibromopyridine and 16.45 g (127 mmol) of 2-(4-piperidyl)ethanol, and after chromatography on silica gel, eluting with a 30/70 mixture of ethyl acetate and cyclohexane, 7 g of pure product are obtained in the form of an oil.
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
16.45 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.[NH:9]1[CH2:14][CH2:13][CH:12]([CH2:15][CH2:16][OH:17])[CH2:11][CH2:10]1>>[Br:8][C:4]1[N:3]=[C:2]([N:9]2[CH2:14][CH2:13][CH:12]([CH2:15][CH2:16][OH:17])[CH2:11][CH2:10]2)[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
30.2 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Step Two
Name
Quantity
16.45 g
Type
reactant
Smiles
N1CCC(CC1)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
after chromatography on silica gel, eluting with a 30/70 mixture of ethyl acetate and cyclohexane, 7 g of pure product
CUSTOM
Type
CUSTOM
Details
are obtained in the form of an oil

Outcomes

Product
Name
Type
Smiles
BrC1=CC=CC(=N1)N1CCC(CC1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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